6-bromo-N,N-diphenylpyridin-3-amine
Description
6-Bromo-N,N-diphenylpyridin-3-amine is a brominated pyridine derivative featuring a tertiary amine group at the 3-position substituted with two phenyl groups. This compound is structurally characterized by a pyridine ring with a bromine atom at the 6-position and a diphenylamino group at the 3-position. Such substitutions confer unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex heterocycles .
Properties
Molecular Formula |
C17H13BrN2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
6-bromo-N,N-diphenylpyridin-3-amine |
InChI |
InChI=1S/C17H13BrN2/c18-17-12-11-16(13-19-17)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
ALYAFJXRLGLNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Methodology
The primary synthetic route for 6-bromo-N,N-diphenylpyridin-3-amine involves a Buchwald-Hartwig amination reaction between 2-bromo-5-iodopyridine and diphenylamine. This method employs tri(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the catalyst and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as the ligand in anhydrous m-xylene solvent. The reaction proceeds under nitrogen atmosphere at 140°C for 24 hours, followed by aqueous workup and chromatographic purification.
Reaction Equation:
$$ \text{C₅H₃BrIN} + \text{C₁₂H₁₁N} \xrightarrow[\text{BINAP, NaOtBu}]{\text{Pd}2(\text{dba})3} \text{C₁₇H₁₃BrN₂} + \text{Byproducts} $$
The sodium tert-butoxide base facilitates deprotonation of diphenylamine, enabling nucleophilic attack on the palladium-activated pyridine substrate. Steric effects from the bulky BINAP ligand suppress competing side reactions, while the high-boiling m-xylene solvent (b.p. 139°C) maintains reaction temperature without degradation.
Optimization of Reaction Parameters
Systematic variation of reaction components reveals critical dependencies:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd₂(dba)₃ | Maximizes turnover frequency |
| Ligand Ratio | 4 mol% BINAP | Prevents catalyst poisoning |
| Reaction Time | 24 hours | Ensures complete conversion |
| Temperature | 140°C | Balances kinetics vs. decomposition |
| Base | 1.3 eq NaOtBu | Maintains basicity without side reactions |
Prolonged heating beyond 24 hours diminishes yields due to palladium black formation, while temperatures below 130°C result in incomplete substrate activation. The 1.3:1 base-to-substrate ratio prevents excessive deprotonation of the aromatic amine.
Purification and Isolation Techniques
Chromatographic Separation
Crude reaction mixtures require purification through silica gel column chromatography with dichloromethane/hexanes eluent systems:
Elution Protocol:
- Initial elution with 1:1 DCM/hexanes removes non-polar impurities
- Gradual shift to 2:1 DCM/hexanes isolates the target compound
- Final wash with pure DCM recovers residual product
This gradient elution strategy achieves >95% purity as verified by thin-layer chromatography (Rf = 0.42 in 2:1 DCM/hexanes). The compound crystallizes from concentrated fractions as pale yellow needles, suitable for single-crystal X-ray analysis.
Spectroscopic Characterization
¹H NMR (400 MHz, CD₂Cl₂):
δ 8.02 (d, J = 2.40 Hz, 1H, H-3)
7.31 (m, 4H, H-4)
7.29 (m, 1H, H-1)
7.22 (dd, J = 3.03/8.72 Hz, 1H, H-2)
7.11 (m, 2H, H-6)
7.10 (m, 4H, H-5)
The downfield H-3 proton (δ 8.02) confirms bromine's electron-withdrawing effect, while aromatic multiplet integration verifies diphenyl substitution patterns. High-resolution mass spectrometry (HRMS) matches the theoretical [M⁺] at m/z 324.0262 with observed 324.0255.
Comparative Analysis of Synthetic Approaches
Alternative Bromination Strategies
While direct bromination of N,N-diphenylpyridin-3-amine appears conceptually simpler, practical implementation faces challenges:
- Regioselectivity Issues: Electrophilic bromination often produces mixtures of 4- and 6-bromo isomers
- Over-Bromination Risk: Di- and tri-substituted byproducts form under vigorous conditions
- Acid Sensitivity: The amine moiety decomposes in strong Brønsted acids
The palladium-mediated cross-coupling approach circumvents these limitations through precise positional control, albeit with increased synthetic complexity.
Scalability Considerations
Industrial adaptation requires addressing:
| Challenge | Mitigation Strategy |
|---|---|
| Catalyst Cost | Pd recycling systems |
| Solvent Volume | Switch to continuous flow |
| Purification Efficiency | Crystallization optimization |
Preliminary kinetic studies suggest that replacing batch reactors with microfluidic systems could reduce reaction time to <8 hours while maintaining yield.
Applications in Coordination Chemistry
The synthetic accessibility of this compound enables diverse metal coordination:
Platinum Complex Formation:
Reaction with K₂PtCl₄ in ethanol/water produces luminescent Pt(II) complexes exhibiting:
- Strong metal-to-ligand charge transfer (MLCT) transitions
- Solvatochromic emission tunable from 480-620 nm
- Anion-sensing capabilities via boron-fluoride interactions
Structural Motif: $$\begin{array}{ccc} & \text{Pt} & \ \text{N} & \longrightarrow & \text{N} \ | & & | \ \text{Ph}_2 & & \text{Br} \ \end{array}$$ This square-planar geometry facilitates stacking interactions in solid-state materials.
Chemical Reactions Analysis
6-Bromo-N,N-diphenylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For example, a nucleophilic substitution reaction with a nucleophile like sodium methoxide can replace the bromine atom with a methoxy group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of corresponding oxidized products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
6-Bromo-N,N-diphenylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N,N-diphenylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and phenyl groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA or RNA .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-bromo-N,N-diphenylpyridin-3-amine, highlighting differences in substituents, synthesis routes, and applications:
Structural and Functional Comparisons
Substituent Effects on Reactivity: The diphenylamino group in the target compound introduces significant steric bulk compared to dimethylamino analogs (e.g., 6-bromo-N,N-dimethylpyridin-3-amine), which may hinder cross-coupling efficiency but enhance π-π stacking in materials science applications . Halogen Variations: Fluorine in 6-bromo-2-fluoropyridin-3-amine increases electronegativity, altering reactivity in nucleophilic substitutions compared to purely brominated analogs .
Synthesis Methodologies: Suzuki-Miyaura coupling is a common route for bromopyridines, as seen in the synthesis of 6-bromo-N,N-dimethylpyridin-3-amine using Pd(PPh₃)₄ and K₂CO₃ . Quinoline derivatives (e.g., 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) utilize Hünig’s base to facilitate nucleophilic aromatic substitution, a method adaptable to pyridine systems with electron-withdrawing groups .
Applications: Drug Discovery: Dimethylamino analogs are intermediates in kinase inhibitors (e.g., anti-HCV agents), while quinoline derivatives target Plasmodium falciparum . Materials Science: Diphenylamino groups enhance luminescence properties in fluorophores, as seen in DANPY derivatives synthesized via Suzuki coupling .
Contradictions and Limitations
- Steric Hindrance: While this compound is theorized to have utility in catalysis, its bulky substituents may reduce reaction yields compared to dimethylamino analogs .
- Solubility : Brominated pyridines with hydrophobic groups (e.g., diphenyl) exhibit poor aqueous solubility, limiting biological applications without further derivatization .
Research Findings and Data
Thermal and Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for 6-bromo-N,N-diphenylpyridin-3-amine?
Methodological Answer: The synthesis typically involves coupling reactions or nucleophilic substitution. For example:
- Buchwald–Hartwig amination : React 6-bromo-3-aminopyridine with iodobenzene using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs₂CO₃) at elevated temperatures (100–120°C) .
- Direct alkylation : Treat 3-aminopyridine with bromine in the presence of diphenylamine under reflux conditions, followed by purification via column chromatography .
Q. Table 1: Synthetic Methods Comparison
| Method | Catalyst/Reagents | Yield (%) | Key Reference |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | 65–75 | |
| Direct alkylation | Br₂, diphenylamine | 50–60 |
Q. How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons in the δ 7.2–8.5 ppm range, with splitting patterns indicating substitution on the pyridine ring. The N,N-diphenyl groups show resonances at δ 6.8–7.4 ppm (multiplet) .
- ¹³C NMR : Confirm the bromine-substituted carbon at ~120 ppm and quaternary carbons from the pyridine ring at ~150 ppm .
- X-ray Crystallography : Resolve the planar conformation of the pyridine ring and hydrogen-bonded dimeric structures (e.g., N–H⋯O interactions) .
- HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Q. What are the key reactivity patterns of the bromine substituent in this compound?
Methodological Answer: The bromine atom at the 6-position undergoes:
- Cross-coupling reactions (e.g., Suzuki, Stille) with boronic acids or organotin reagents using Pd catalysts (e.g., Pd(dppf)Cl₂) to introduce aryl/heteroaryl groups .
- Nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) to form C–N or C–S bonds .
- Radical reactions for functionalization under light/initiator systems (e.g., AIBN) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of substituent introduction on the pyridine ring?
Methodological Answer:
- Isotopic labeling : Use deuterated analogs to track proton transfer during reactions (e.g., in amination).
- DFT calculations : Model transition states to predict favored reaction pathways (e.g., bromine’s electron-withdrawing effect directing electrophilic substitution to the 4-position) .
- Kinetic studies : Monitor reaction intermediates via in situ IR or mass spectrometry to identify rate-determining steps .
Q. What computational methods are suitable for studying electronic effects of substituents on this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom lowers electron density at the 4-position, making it susceptible to electrophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to correlate substituent effects with binding affinity .
- QM/MM hybrid models : Study solvent effects on reaction mechanisms (e.g., solvolysis of the bromine group) .
Q. How should researchers address contradictory biological activity data between similar analogs?
Methodological Answer:
- Systematic SAR analysis : Compare analogs with varying substituents (e.g., 6-Bromo vs. 6-Chloro derivatives) using standardized assays (e.g., IC₅₀ measurements) .
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity, assay protocols) .
- Crystallographic evidence : Resolve binding modes of analogs with target proteins to explain activity differences (e.g., steric hindrance from bulky groups) .
Q. Table 2: Biological Activity Comparison of Analogues
| Substituent | Target Protein | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-Bromo | Kinase A | 12.3 | |
| 6-Chloro | Kinase A | 45.7 | |
| 6-Trifluoromethyl | Kinase A | 8.2 |
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent screening : Use mixed solvents (e.g., MeOH/CHCl₃) to improve crystal growth .
- Derivatization : Introduce heavy atoms (e.g., bromine) or co-crystallize with host molecules (e.g., cyclodextrins) to enhance diffraction quality .
- Temperature gradients : Optimize slow evaporation at 4°C to stabilize hydrogen-bonded dimers observed in the crystal lattice .
Q. How can researchers design experiments to resolve tautomeric ambiguities in related compounds?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
